1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of pentoses , which are monosaccharides containing five carbon atoms in their carbohydrate moiety . Its systematic name is quite a mouthful, so let’s break it down:
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]: This part refers to the sugar backbone, specifically a pentose with a hydroxymethyl group.
5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one: The pyrimidine ring contains a methyl group at position 5 and a triazole ring fused at position 4.
Preparation Methods
Unfortunately, detailed synthetic routes and industrial production methods for this compound are scarce in the literature. it’s likely synthesized through multistep processes involving protecting group manipulations, cyclizations, and functional group transformations.
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction. For example:
Oxidation: Oxidizing agents like potassium permanganate can convert the hydroxymethyl group to a carboxylic acid.
Reduction: Sodium borohydride can reduce the carbonyl group to a hydroxyl group.
Substitution: Triazoles can participate in nucleophilic substitution reactions.
Major products formed during these reactions would include derivatives of the compound with modified functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for nucleosides and nucleotides.
Biology: It may be involved in RNA or DNA synthesis.
Medicine: Investigate its antiviral or anticancer properties.
Mechanism of Action
The compound’s mechanism of action likely relates to its interactions with biological macromolecules (e.g., enzymes, receptors). Further research is needed to elucidate specific targets and pathways.
Comparison with Similar Compounds
.
Properties
Molecular Formula |
C12H15N5O4 |
---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one |
InChI |
InChI=1S/C12H15N5O4/c1-7-3-16(10-2-8(19)9(4-18)21-10)12(20)15-11(7)17-6-13-5-14-17/h3,5-6,8-10,18-19H,2,4H2,1H3 |
InChI Key |
JPVLKWJVGSRGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1N2C=NC=N2)C3CC(C(O3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.